Solid-Phase Synthesis: BOBA Resin Enables Regiospecific N7-Substituted Purine Formation That Alternative Linkers Cannot Achieve
The p-benzyloxybenzylamine (BOBA) resin demonstrates highly regioselective solid-phase synthesis of 1,7,8-trisubstituted purines, with the benzyloxy linker enabling traceless cleavage under mild acidic conditions [1]. In contrast, conventional Wang resin (4-benzyloxybenzyl alcohol resin) requires orthogonal cleavage conditions and does not support the same N7 regioselectivity profile due to the absence of the amine functionality for initial acylation [2]. A representative library of 17 purines, azapurines, and [i]-condensed purines was successfully synthesized using the BOBA resin methodology, demonstrating robust synthetic reproducibility [1].
| Evidence Dimension | Regioselectivity and cleavage conditions in solid-phase purine synthesis |
|---|---|
| Target Compound Data | Regiospecific N7-substitution; traceless cleavage with mild TFA conditions |
| Comparator Or Baseline | Wang resin (4-benzyloxybenzyl alcohol resin): orthogonal cleavage required; amine functionality absent for initial acylation |
| Quantified Difference | Qualitative functional difference: BOBA resin enables N7 regioselectivity not achievable with Wang resin; 17 diverse purine derivatives synthesized as validation |
| Conditions | Solid-phase combinatorial synthesis of trisubstituted purines on polystyrene resin support |
Why This Matters
Procurement of 4-benzyloxybenzylamine rather than generic benzylamine or commercially available pre-functionalized resins is essential for achieving N7-regiospecific purine library synthesis with traceless cleavage capability.
- [1] Fu H, Lam Y. Regiospecific solid-phase strategy to N7-substituted purines and its application to 8-azapurines and [i]-condensed purines. J Comb Chem. 2007;9(5):804-810. doi:10.1021/cc7000919 View Source
- [2] Fu H, Lam Y. Traceless solid-phase synthesis of N1,N7-disubstituted purines. J Comb Chem. 2005;7(5):734-738. doi:10.1021/cc050058f View Source
